molecular formula F6HP B102508 Hexafluorophosphoric acid CAS No. 16940-81-1

Hexafluorophosphoric acid

Cat. No. B102508
CAS No.: 16940-81-1
M. Wt: 145.9722 g/mol
InChI Key: LJQLCJWAZJINEB-UHFFFAOYSA-O
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Patent
US08367660B2

Procedure details

To a stirred solution of 2-tert-butyl-5-nitroaniline (5.0 g, 25.8 mmol) in H2O (20 mL) was added conc. HCl (10 mL). After a solution was observed, the mixture was cooled to 0° C. followed by the slow addition of NaNO2 (1.78 g, 25.8 mmol) in H2O (10 mL). The reaction mixture was stirred at 0° C. for another 0.5 hours. Then HPF6 solution (40 mL) was added in two batches. The precipitate obtained by filtration was then heated under infrared light about 130-150° C. while grey solid slowly burned to dark viscous oil. The reaction process was monitored by TLC. The obtained dark oil was purified by chromatography on silica gel to afford 1-tert-butyl-2-fluoro-4-nitrobenzene (600 mg, 12.0% yield). NMR (400 MHz, CDCl3) δ 7.96 (dd, J=2.4, 8.8 Hz, 1H), 7.87 (dd, J=2.4, 12.0 Hz, 1H), 7.48 (t, J=8.0 Hz, 1H), 1.43 (s, 9H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.78 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:6]=1N)([CH3:4])([CH3:3])[CH3:2].Cl.N([O-])=O.[Na+].[H+].[F:21][P-](F)(F)(F)(F)F>O>[C:1]([C:5]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][C:6]=1[F:21])([CH3:4])([CH3:3])[CH3:2] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(N)C=C(C=C1)[N+](=O)[O-]
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.78 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
40 mL
Type
reactant
Smiles
[H+].F[P-](F)(F)(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for another 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate obtained by filtration
TEMPERATURE
Type
TEMPERATURE
Details
was then heated
CUSTOM
Type
CUSTOM
Details
under infrared light about 130-150° C. while grey solid slowly burned to dark viscous oil
CUSTOM
Type
CUSTOM
Details
The obtained dark oil was purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C)(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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